Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tetrahydroisoquinoline moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acylation of the Tetrahydroisoquinoline: The tetrahydroisoquinoline core is then acylated using 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Piperidine Moiety: The acylated product is further reacted with piperidine-1-carbonyl chloride to introduce the piperidine moiety.
Final Amidation: The final step involves the amidation of the intermediate product with propanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydroisoquinoline moieties, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The tetrahydroisoquinoline core may also interact with various enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetyl-2-methylphenyl)acetamide: Shares a similar acyl group but lacks the piperidine and tetrahydroisoquinoline moieties.
Fentanyl Analogues: Compounds like ohmfentanyl and lofentanyl possess similar structural features, such as the piperidine ring, but differ in their specific substitutions and pharmacological profiles.
Uniqueness
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate is unique due to its combination of a piperidine ring, tetrahydroisoquinoline core, and propanamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(3-chloro-4-methoxyanilino)-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-6-15-13(8-11)16(10-17(22-15)19(23)25-3)21-12-5-7-18(24-2)14(20)9-12/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKACUWNIQHLAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)OC)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.